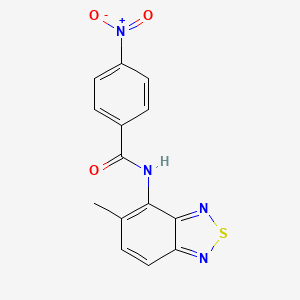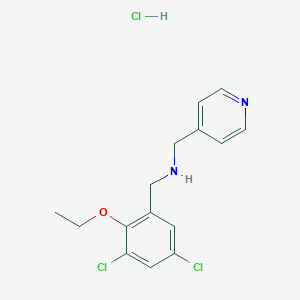![molecular formula C17H20FN3O B5548706 (3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5548706.png)
(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which are closely related to the target compound, often involves multistep reactions, including diastereoselective synthesis methods. For instance, the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters leads to pyrrolidines with significant diastereoselectivity, indicating the potential pathways for synthesizing complex pyrrolidine derivatives like the target compound (Carson & Kerr, 2005). Additionally, the practical large-scale synthesis of pyrrolidine derivatives through asymmetric 1,3-dipolar cycloaddition demonstrates the feasibility of synthesizing structurally complex pyrrolidine-based compounds in significant yields (Kotian et al., 2005).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives has been extensively studied, revealing insights into their spatial configuration and electronic properties. For example, the crystal structure analysis of a related compound, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, demonstrated a planar molecular arrangement except for the pyrrolidin ring, which adopts an envelope conformation. This suggests the potential structural features of the target compound, emphasizing the importance of stereochemistry and molecular conformation in determining its properties and reactivity (Sharma et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidine derivatives highlight the reactivity and functional group transformations critical for synthesizing complex organic molecules. For instance, the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines showcases the versatility of pyrrolidine derivatives in undergoing transformations that introduce a wide range of substituents, which is relevant for the functionalization of the target compound (Boichenko et al., 2022).
Scientific Research Applications
Synthesis and Derivative Formation
A key area of scientific research involving pyrrolidine derivatives, such as "(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine," is the development of synthetic methods for creating structurally complex and pharmacologically significant compounds. For instance, the study by Boichenko et al. (2022) details a synthetic route to 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes, which are crucial for synthesizing various nitrogen-containing polycyclic compounds relevant to medicinal chemistry and pharmacology, including benz[g]indolizidine derivatives (Boichenko et al., 2022).
Mechanistic Insights and Chemical Reactions
Research also focuses on understanding the mechanisms underlying the formation of pyrrolidine derivatives and their subsequent reactions. Carson and Kerr (2005) reported on the diastereoselective synthesis of pyrrolidines via a catalyzed three-component reaction, highlighting the intricate mechanisms that govern the formation of such compounds and their potential for creating cis-substituted pyrrolidines with significant synthetic and medicinal value (Carson & Kerr, 2005).
Biological Activity and Pharmacological Potential
The pyrrolidine core structure, similar to "this compound," is often explored for its biological activities and potential as a pharmacological agent. For example, Carbone et al. (2013) synthesized nortopsentin analogues, demonstrating their biological effects in experimental models of diffuse malignant peritoneal mesothelioma, showcasing the potential therapeutic applications of pyrrolidine derivatives (Carbone et al., 2013).
properties
IUPAC Name |
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(5-fluoro-1-methylindol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c1-20-15-5-4-12(18)6-11(15)7-16(20)17(22)21-8-13(10-2-3-10)14(19)9-21/h4-7,10,13-14H,2-3,8-9,19H2,1H3/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQFEITXUZRUGU-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CC(C(C3)N)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3C[C@@H]([C@H](C3)N)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-[(2-fluorobenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5548629.png)
![N-{2-[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5548637.png)
![4-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5548653.png)
![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5548661.png)
![(4-cyclopentyl-3-oxopiperazin-1-yl)[3-(methoxymethyl)phenyl]acetic acid](/img/structure/B5548672.png)

![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-1H-pyrrole-2,5-dione](/img/structure/B5548686.png)
![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5548687.png)


![2,7,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5548715.png)
![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5548719.png)
